molecular formula C23H21ClN6O2 B2400832 8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 922447-04-9

8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2400832
CAS RN: 922447-04-9
M. Wt: 448.91
InChI Key: PMGGWZWLRFBZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H21ClN6O2 and its molecular weight is 448.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity :

  • A study discussed the synthesis of a class of purine analogs containing a bridgehead nitrogen atom, which included compounds similar to 8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These compounds were tested for their antiviral activity against viruses such as herpes and rhinovirus, showing moderate activity at non-toxic levels (Kim et al., 1978).

Potential Antidepressant Agents :

  • Another research focused on derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their potential as antidepressant agents. These compounds showed promising results in initial pharmacological studies, with some behaving as potential antidepressants in animal models (Zagórska et al., 2016).

Synthesis of Imidazo Purines :

  • A study detailed the synthesis of new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, contributing to the understanding of the chemical synthesis processes of compounds similar to the one (Simo et al., 1998).

Structure-Activity Relationship Studies :

  • Research on the structure-activity relationships of a series of imidazo[2,1-f]purines as potent and selective A(3) adenosine receptor antagonists was conducted. This work explored different substitutions on the compound to improve potency and hydrophilicity (Baraldi et al., 2008).

properties

IUPAC Name

6-(2-aminophenyl)-2-[(3-chlorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6O2/c1-13-14(2)30-19-20(26-22(30)29(13)18-10-5-4-9-17(18)25)27(3)23(32)28(21(19)31)12-15-7-6-8-16(24)11-15/h4-11H,12,25H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGGWZWLRFBZOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC5=CC(=CC=C5)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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